2-(1H-imidazol-2-yl)ethanethioamide
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Overview
Description
2-(1H-imidazol-2-yl)ethanethioamide is a chemical compound with the molecular formula C5H8N3S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)ethanethioamide typically involves the reaction of imidazole with ethanethioamide under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the imidazole, followed by the addition of ethanethioamide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or arylated imidazole derivatives
Scientific Research Applications
2-(1H-imidazol-2-yl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The thioamide group can also interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)ethanethioamide
- 2-(1H-imidazol-2-yl)pyridine
- 2-(1H-benzo[d]imidazol-2-yl)acetate
Uniqueness
2-(1H-imidazol-2-yl)ethanethioamide is unique due to its specific structure, which combines the imidazole ring with a thioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it suitable for specific research and industrial purposes .
Properties
Molecular Formula |
C5H7N3S |
---|---|
Molecular Weight |
141.20 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)ethanethioamide |
InChI |
InChI=1S/C5H7N3S/c6-4(9)3-5-7-1-2-8-5/h1-2H,3H2,(H2,6,9)(H,7,8) |
InChI Key |
ZJYGWYJUNPONHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CC(=S)N |
Origin of Product |
United States |
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